

# Orforglipron and Naperiglipron: A Comparative Guide on In Vivo Efficacy

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## Compound of Interest

Compound Name: **Naperiglipron**

Cat. No.: **B15601837**

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A direct comparative analysis of the in vivo efficacy of **naperiglipron** and orforglipron is not currently feasible due to the limited availability of public data for **naperiglipron**. Orforglipron, developed by Eli Lilly, has progressed through extensive Phase III clinical trials, with a wealth of publicly available data on its efficacy and safety. In contrast, **naperiglipron**, also an Eli Lilly compound, has faced a more varied development path. Two of its three Phase II trials were terminated for strategic reasons, and the single ongoing trial in patients with obesity or who are overweight is not expected to be completed until September 2026.<sup>[1][2]</sup> Consequently, no in vivo efficacy data for **naperiglipron** has been released into the public domain.

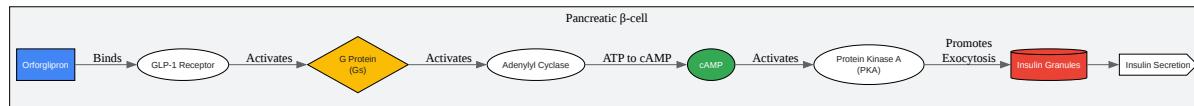
This guide will therefore provide a comprehensive overview of the available in vivo efficacy data for orforglipron, alongside the known details of its clinical trial protocols and mechanism of action. The developmental status of **naperiglipron** will also be summarized.

## Orforglipron: A Profile of a Non-Peptide Oral GLP-1 Receptor Agonist

Orforglipron is a novel, orally administered, non-peptide, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist.<sup>[3]</sup> Its mechanism of action, like other GLP-1 receptor agonists, involves mimicking the effects of the native GLP-1 hormone. This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and delayed gastric emptying, which collectively contribute to improved glycemic control and weight loss.<sup>[4][5]</sup>

## Signaling Pathway

The binding of orforglipron to the GLP-1 receptor initiates a cascade of intracellular signaling events, primarily through the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP).<sup>[4]</sup> This signaling pathway plays a crucial role in its therapeutic effects.



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GLP-1 Receptor Signaling Pathway

## In Vivo Efficacy of Orforglipron

The efficacy of orforglipron in promoting weight loss and improving glycemic control has been demonstrated in several Phase III clinical trials.

## Data Presentation

Table 1: Efficacy of Orforglipron in Adults with Obesity or Overweight (ATTAIN-1 Trial)<sup>[6]</sup>

Parameter	Placebo	Orforglipron (6 mg)	Orforglipron (12 mg)	Orforglipron (36 mg)
Mean Change in Body Weight from Baseline at 72 Weeks	-2.2%	-5.1%	-7.0%	-9.6%
Percentage of Participants with $\geq 10\%$ Weight Loss	9.0%	22.6%	31.2%	45.6%
Percentage of Participants with $\geq 15\%$ Weight Loss	3.0%	6.8%	14.4%	26.0%

Table 2: Efficacy of Orforglipron in Adults with Type 2 Diabetes (ACHIEVE-1 Trial)[\[7\]](#)

Parameter	Placebo	Orforglipron (3 mg)	Orforglipron (12 mg)	Orforglipron (36 mg)
Mean Change in HbA1c from Baseline at 40 Weeks	-0.4%	-1.3%	-1.5%	-1.6%
Mean Change in Body Weight from Baseline at 40 Weeks	-	-	-	-7.9%
Percentage of Participants with $\text{HbA1c} \leq 6.5\%$	-	-	-	>65%

## Experimental Protocols

The robust clinical data for orforglipron is supported by well-defined experimental protocols from its Phase III program.

## ATTAIN-1 Trial (NCT05869903)

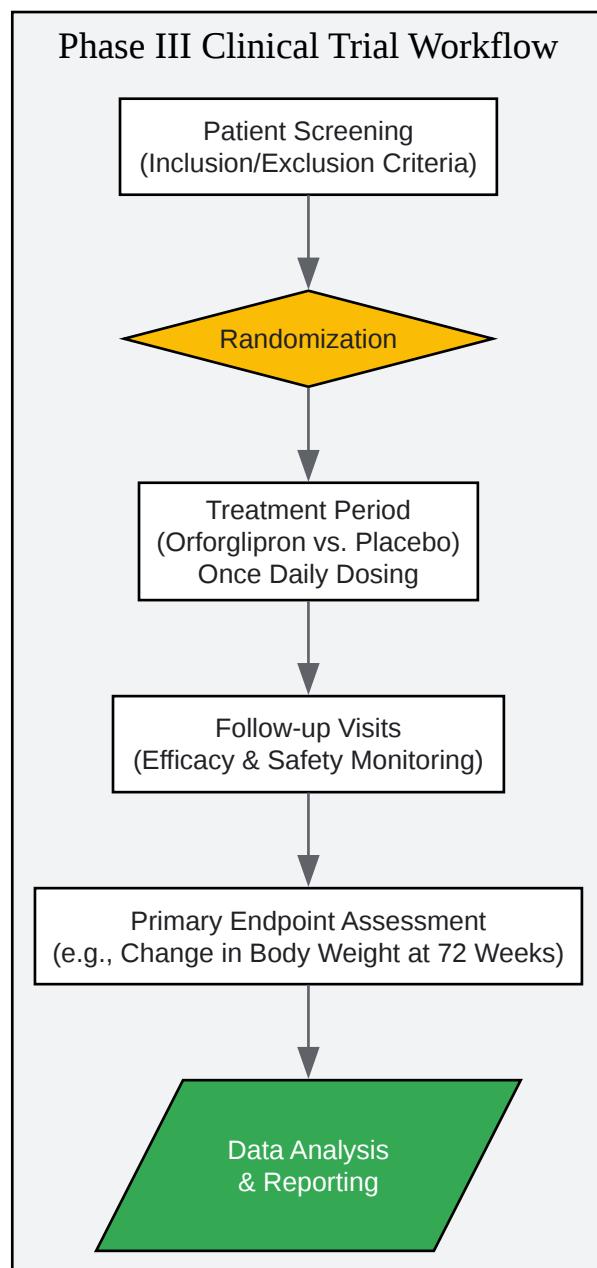
- Objective: To evaluate the efficacy and safety of once-daily oral orforglipron in adults with obesity or overweight with weight-related comorbidities.
- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
- Participants: Adult participants with obesity or overweight.
- Intervention: Orforglipron (6 mg, 12 mg, or 36 mg) or placebo, administered once daily for 72 weeks.
- Primary Endpoint: Percent change in body weight from baseline to week 72.[\[8\]](#)

## ACHIEVE-1 Trial (NCT05971940)

- Objective: To compare the efficacy and safety of orforglipron to placebo in adults with type 2 diabetes and inadequate glycemic control with diet and exercise alone.
- Study Design: A Phase 3, 40-week, randomized, double-blind, placebo-controlled trial.
- Participants: 559 adults with type 2 diabetes, a baseline HbA1c between  $\geq 7.0\%$  and  $\leq 9.5\%$ , and a BMI of  $\geq 23 \text{ kg/m}^2$ .
- Intervention: Orforglipron (3 mg, 12 mg, or 36 mg) or placebo, administered once daily.
- Primary Endpoint: Change in HbA1c from baseline at 40 weeks.[\[7\]](#)

## Clinical Trial Workflow

The typical workflow for a Phase III clinical trial of an oral GLP-1 receptor agonist like orforglipron involves several key stages.



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Typical Phase III Clinical Trial Workflow

## Naperiglipron: Developmental Status

**Naperiglipron** is another oral, small-molecule GLP-1 receptor agonist in development by Eli Lilly.<sup>[9]</sup> However, its clinical development program has been altered. In September 2025, it was reported that Eli Lilly terminated two of its three Phase II trials for "strategic business reasons."

[1] The terminated trials were investigating **naperiglipron** in patients who are overweight or with obesity with Type 2 diabetes, and in adults with a healthy body mass index.[1]

A single Phase II trial of **naperiglipron** remains active, enrolling patients with obesity or who are overweight.[1][9] This study is expected to be completed in September 2026, and its results will guide the future development of the compound.[1] Until data from this trial is released, the in vivo efficacy of **naperiglipron** remains unknown.

## Conclusion

Orforglipron has demonstrated significant in vivo efficacy in promoting weight loss and improving glycemic control in a series of robust Phase III clinical trials. As a non-peptide, oral, small-molecule GLP-1 receptor agonist, it represents a promising therapeutic option. In contrast, **naperiglipron**'s clinical development is less advanced, and a lack of published data prevents any meaningful comparison of its in vivo efficacy with that of orforglipron at this time. Future data from the ongoing Phase II trial of **naperiglipron** will be crucial in determining its potential role in the therapeutic landscape.

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